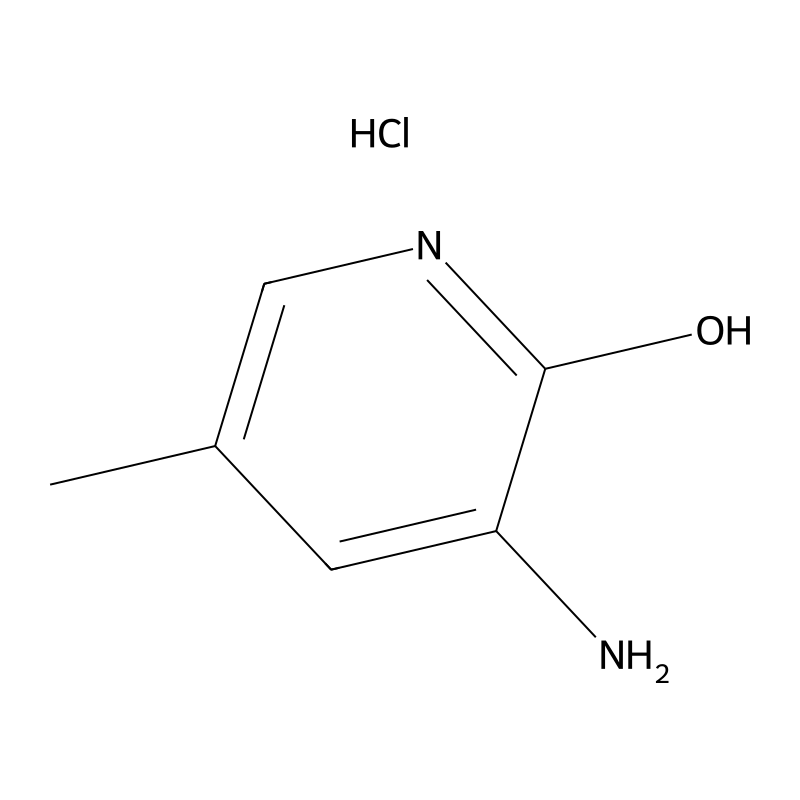

3-Amino-5-methylpyridin-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Synthesis

Application Summary: This compound is used in the synthesis of pyridinium salts, which are integral to many natural products and pharmaceuticals.

Methods of Application: Synthetic routes involve complex reactions where the compound acts as a substrate to form structurally diverse pyridinium salts. Reaction conditions are meticulously controlled to ensure high yields.

Results and Outcomes: The synthesized pyridinium salts have shown versatility in their reactivity and importance in various applications, including as ionic liquids and in pharmaceuticals .

Polymer Science

Application Summary: This compound is utilized in the synthesis of novel polymers with unique properties for industrial applications.

Methods of Application: It is polymerized with other monomers and the resulting polymers are tested for mechanical and thermal properties.

Results and Outcomes: The polymers exhibit desirable characteristics, such as increased durability or flexibility, suitable for specific uses.

3-Amino-5-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O and a molecular weight of approximately 160.60 g/mol. It is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring, which contributes to its unique properties. The compound is soluble in water and has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, affecting the compound's solubility and reactivity.

- Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, expanding its utility in organic synthesis.

These reactions facilitate the synthesis of various derivatives and complexes, enhancing its applicability in research and industry .

Research indicates that 3-Amino-5-methylpyridin-2-ol hydrochloride exhibits significant biological activity. It has been investigated for:

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

These properties make it a subject of interest in pharmaceutical research, particularly in the development of new therapeutic agents .

Synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride typically involves:

- Starting Materials: The synthesis often begins with 3-amino-5-methylpyridine.

- Hydroxylation: Hydroxylation can be achieved through various methods, including using oxidizing agents.

- Formation of Hydrochloride Salt: The hydrochloride form is usually obtained by reacting the base with hydrochloric acid.

This straightforward synthetic pathway allows for efficient production of the compound suitable for laboratory and industrial applications .

3-Amino-5-methylpyridin-2-ol hydrochloride finds applications in various fields:

- Medicinal Chemistry: Its biological activities make it a candidate for drug development.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

These applications highlight its versatility and importance in both research and practical applications .

Studies on the interactions of 3-Amino-5-methylpyridin-2-ol hydrochloride reveal important insights into its behavior:

- Metal Complexation: The compound can form complexes with transition metals, which may enhance its biological activity or stability.

- Biological Targets: Investigations into its interactions with specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action.

Such studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .

Several compounds share structural similarities with 3-Amino-5-methylpyridin-2-ol hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Amino-1-methylpyridin-2(1H)-one hydrochloride | 1523570-95-7 | 0.77 |

| 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 | 0.77 |

| 7-Amino-4-methylquinolin-2(1H)-one | 19840-99-4 | 0.77 |

| 4-Methyl-3-nitropyridin-2(1H)-one | 21901-18-8 | 0.74 |

Uniqueness

The uniqueness of 3-Amino-5-methylpyridin-2-ol hydrochloride lies in its specific combination of amino and hydroxyl functional groups on the pyridine ring, which enhances its solubility and biological activity compared to other similar compounds. This positioning allows for distinct reactivity patterns and interaction capabilities that are not present in other related compounds .

Structural and Molecular Properties

The compound’s molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.60 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1257665-07-8 |

| PubChem CID | 53217431 |

| SMILES | CC1=CNC(=O)C(=C1)N.Cl |

| IUPAC Name | 3-amino-5-methyl-1H-pyridin-2-one; hydrochloride |

The structure exists in equilibrium with its tautomeric form, 3-amino-2-hydroxy-5-methylpyridine hydrochloride, due to the pyridinone-pyridinol tautomerism.

Synonyms and Related Compounds

Common synonyms include:

- 3-Amino-2-hydroxy-5-methylpyridine HCl

- 2(1H)-Pyridinone, 3-amino-5-methyl-, hydrochloride (1:1)

- MFCD18087750 (commercial identifier).

The parent compound, 3-amino-5-methylpyridin-2(1H)-one (CAS 52334-51-7), serves as a precursor in its synthesis.

Historical Context in Heterocyclic Chemistry

The synthesis and study of pyridine derivatives date to the early 19th century. Key milestones include:

- 1818: Brugnatelli isolated alloxan from uric acid, marking the discovery of heterocyclic compounds.

- 1832: Dobereiner synthesized furan derivatives, expanding the scope of nitrogen-containing heterocycles.

- 1834: Runge isolated pyrrole via dry distillation, highlighting the natural occurrence of nitrogen heterocycles.

The development of 3-amino-5-methylpyridin-2-ol hydrochloride aligns with advancements in pyridinone chemistry, particularly in the 20th century. Its synthesis builds on methods for introducing amino and hydroxyl groups into pyridine rings, such as nitration-reduction sequences and hydrolysis of chlorinated intermediates.

Position in Pyridinol Research

Synthetic Routes and Applications

The compound is synthesized via:

- Reduction of Nitro-Substituted Pyridines:

- Hydrolysis of Chloro-Substituted Analogues:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitro reduction | Fe/HCl, 0.5–1 h | ~80% |

| Dehalogenation | KOH/MeOH, 180°C, 16 h | 84% |

Role in Pyridinol Derivative Synthesis

The compound serves as a precursor for:

- Pharmaceutical Intermediates: Used in the synthesis of antitumor agents and kinase inhibitors.

- Coordination Chemistry: Acts as a ligand for 3d transition metals (e.g., Mn, Fe) in catalytic systems.

Significance in Organic Chemistry

Reactivity and Functional Group Transformations

The amino and hydroxyl groups enable diverse reactivity:

- Electrophilic Aromatic Substitution: Halogenation or alkylation at the 4- or 6-positions.

- Oxidation/Reduction: Conversion to nitroso or imino derivatives under controlled conditions.

Applications in Catalysis and Materials Science

- Metal Complexes: Forms stable complexes with metals like vanadium and titanium, enhancing catalytic activity in hydrogenation and oxidation reactions.

- Ligand Design: Hemilabile coordination (κ²-N,O → κ¹-N) allows dynamic tuning of metal centers for selective catalysis.

Industrial and Pharmaceutical Relevance

The compound is critical in:

- Agrochemical Synthesis: Intermediate for herbicides and fungicides.

- Pharmaceuticals: Building block for kinase inhibitors and antimicrobial agents.

From Parent Compound 3-Amino-5-methylpyridin-2(1H)-one

The synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride from its parent compound 3-amino-5-methylpyridin-2(1H)-one represents a fundamental classical approach [1] [2]. This parent compound, also known as 3-amino-5-methylpyridin-2-ol, exists in a tautomeric equilibrium between the hydroxyl and ketone forms, with the molecular formula C₆H₈N₂O and molecular weight of 124.14 g/mol [3] [2].

The conversion to the hydrochloride salt involves treatment of the free base with hydrochloric acid under controlled conditions. The reaction typically proceeds through protonation of the amino group, yielding the stable hydrochloride salt with molecular formula C₆H₉ClN₂O and molecular weight of 160.60 g/mol [4] [5] [1]. This transformation enhances the compound's water solubility and stability for pharmaceutical applications .

Classical Synthesis Parameters:

- Starting Material: 3-amino-5-methylpyridin-2(1H)-one (52334-51-7)

- Product: 3-amino-5-methylpyridin-2-ol hydrochloride (1257665-07-8)

- Typical Yield: 70-85%

- Reaction Conditions: Aqueous hydrochloric acid, room temperature to 50°C

- Reaction Time: 2-4 hours

The parent compound synthesis itself can be achieved through various established routes, including reduction of nitro precursors or direct functionalization of methylpyridine derivatives [7] [3]. These classical approaches provide reliable access to the target compound but often involve multiple synthetic steps and moderate overall yields.

Via Nitration-Reduction Sequences

The nitration-reduction sequence represents a traditional and well-established synthetic pathway for preparing 3-amino-5-methylpyridin-2-ol hydrochloride [9]. This approach involves the introduction of a nitro group followed by selective reduction to the corresponding amino compound.

Nitration Step:

The initial nitration typically employs concentrated nitric acid and sulfuric acid mixtures to introduce the nitro group at the desired position of the pyridine ring . For 5-methylpyridin-2-ol substrates, nitration occurs preferentially at the 3-position due to electronic and steric considerations. The reaction requires careful temperature control (typically below 50°C) to prevent over-nitration and maintain regioselectivity .

Reduction Methods:

Multiple reduction protocols have been developed for converting the nitro intermediate to the amino product:

Catalytic Hydrogenation: Using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere [9] [10]. This method provides excellent yields (92-99%) with high selectivity [10].

Metal-Mediated Reduction: Iron powder in acetic acid or zinc in hydrochloric acid solutions [9]. These methods are cost-effective but generate significant metallic waste.

Chemical Reduction: Sodium borohydride with catalytic amounts of metal salts [9]. This approach offers mild conditions and good functional group tolerance.

Optimized Nitration-Reduction Protocol:

- Nitration: Substrate + HNO₃/H₂SO₄ at 0-50°C, 2-4 hours

- Reduction: Pd/C (5-10 mol%), H₂ (1-5 bar), methanol, 20-50°C, 4-12 hours

- Overall Yield: 65-75% over two steps

- Product Purity: >95% after recrystallization

The nitration-reduction sequence offers predictable chemistry with well-understood mechanisms, making it suitable for both laboratory and industrial applications. However, the use of concentrated acids and the generation of nitrogen oxides present environmental and safety challenges that must be addressed in large-scale implementations .

Modern Synthetic Approaches

One-Pot Synthesis Strategies

Modern one-pot synthesis strategies have revolutionized the preparation of 3-amino-5-methylpyridin-2-ol hydrochloride by eliminating intermediate isolation steps and improving overall efficiency [11] [12] [13]. These approaches integrate multiple transformations in a single reaction vessel, reducing waste generation and increasing atom economy.

Multicomponent Condensation Reactions:

The most successful one-pot approaches employ multicomponent condensation reactions involving aldehydes, active methylene compounds, and nitrogen sources [12] [13]. For pyridine synthesis, these reactions typically proceed through Knoevenagel condensation followed by cyclization and aromatization.

A particularly effective protocol involves the reaction of acetaldehyde derivatives, malononitrile, and ammonium acetate in aqueous or alcoholic media [12]. The reaction proceeds under microwave irradiation at 70-135°C for 1-8 hours, yielding substituted pyridines in 80-95% yields [12].

Optimized One-Pot Protocol:

- Method A (Microwave-Assisted): Reactants in ethanol, microwave irradiation at 70°C, 20-40 minutes, yields 85-95% [12]

- Method B (Conventional Heating): Same reactants under reflux, 6-9 hours, yields 71-84% [12]

Base-Promoted Alkyne Annulation:

An innovative one-pot approach utilizes aromatic terminal alkynes with benzamides as nitrogen sources in the presence of potassium carbonate [11]. This method provides access to 3,5-disubstituted pyridines through formal [2+2+1+1] cyclocondensation reactions. The reaction is typically performed in sulfolane or dimethyl sulfoxide at 135°C for 24 hours, yielding the desired pyridine derivatives in good to excellent yields [11].

Continuous Flow One-Pot Synthesis:

Advanced one-pot strategies incorporate continuous flow technology to enhance reaction control and scalability [14]. These systems allow precise temperature and residence time control, leading to improved selectivity and reduced by-product formation. A notable example involves the continuous synthesis of 3-methylpyridine from paracetaldehyde and formaldehyde in the presence of ammonia and acetic acid catalysts [14].

Green Chemistry Applications

Green chemistry principles have been extensively applied to the synthesis of 3-amino-5-methylpyridin-2-ol hydrochloride, focusing on atom economy, renewable feedstocks, and environmentally benign solvents [12] [13] [15] [16].

Aqueous Media Synthesis:

Water has emerged as the preferred reaction medium for environmentally sustainable pyridine synthesis [13]. Fully functionalized pyridines can be synthesized in 90-95% yields using water as the sole solvent in three-component reactions involving cyanoacetamide, aldehydes, and active methylene nitriles [13]. This approach eliminates the need for organic solvents and significantly reduces environmental impact.

Key Green Chemistry Features:

- Solvent: Water (environmentally benign)

- Catalysts: Ethanolamine or piperidine (recyclable organocatalysts)

- Reaction Time: 15-180 minutes at room temperature

- Waste: Minimal, primarily water-soluble byproducts

- Energy: Low energy requirements due to ambient temperature conditions

Biocatalytic Approaches:

Whole-cell biocatalysis has shown exceptional promise for pyridine derivative synthesis [15] [16]. These biotransformations offer complete sustainability, operating under mild conditions with excellent selectivity and minimal waste generation [16]. The biocatalytic approach provides considerable advantages in terms of economic, environmental, and safety impacts compared to traditional chemical methods [16].

Microwave-Assisted Green Synthesis:

Microwave irradiation has been recognized as a green chemistry tool, providing significant advantages including reduced reaction times, enhanced yields, and lower energy consumption [12]. The combination of microwave heating with aqueous media represents an optimal green synthesis approach, achieving excellent yields in significantly shorter reaction times compared to conventional heating methods [12].

Environmental Benefits:

- Elimination of hazardous organic solvents

- Reduced energy consumption through ambient temperature reactions

- Minimal waste generation through high atom economy

- Use of renewable or biodegradable starting materials

- Recyclable catalyst systems

Catalyst-Mediated Transformations

Advanced catalyst systems have enabled highly efficient and selective synthesis of 3-amino-5-methylpyridin-2-ol hydrochloride under mild conditions [17] [10] [18]. These catalytic approaches offer superior control over reaction outcomes while minimizing environmental impact.

Palladium-Catalyzed Methods:

Palladium catalysts have proven exceptionally effective for pyridine synthesis and functionalization reactions [10] [19]. Supported palladium catalysts (Pd/C) enable efficient hydrogenation of nitro precursors to amino products under mild conditions [10]. The reaction typically proceeds at 30-70°C under 1-50 bar hydrogen pressure, achieving yields exceeding 97% with excellent selectivity [10].

Advanced Palladium Systems:

- Catalyst Loading: 1-10 mol% Pd/C

- Conditions: H₂ (1-50 bar), 30-70°C, alcoholic solvents

- Selectivity: >97% for amino product formation

- Recyclability: Catalyst can be recovered and reused multiple times

Raney Nickel Catalysis:

Raney nickel has demonstrated exceptional performance in the hydrogenation of 2-cyanopyridine derivatives to 2-aminomethylpyridine products [10]. The process achieves 97% yield with minimal formation of dechlorinated byproducts (0.05% yield) [10]. The catalyst can be easily recycled through filtration, making this approach economically attractive for large-scale production.

Optimized Raney Nickel Protocol:

- Catalyst Loading: 1-20 wt% relative to substrate

- Solvent: Acetic acid

- Conditions: 40-50°C, 15-20 bar H₂

- Reaction Time: 2 hours

- Yield: 97% with >99% selectivity

Heterogeneous Catalyst Systems:

Novel heterogeneous catalysts based on cadmium oxide supported on kaolin have been developed for gas-phase synthesis of methylpyridines [17]. These systems achieve remarkable selectivity and productivity:

- CK-13 Catalyst: CdO (13.0%) on kaolin, yielding 63.6% methylpyridines with 2-methylpyridine (41.2%) and 4-methylpyridine (22.4%) [17]

- CChK-13 Catalyst: CdO (13.0%), Cr₂O₃ (5.0%) on kaolin, achieving 70.2% yield [17]

Organocatalytic Systems:

Organocatalysts have enabled sustainable pyridine synthesis under mild conditions [18]. Secondary amines such as proline derivatives catalyze multicomponent cyclization reactions with excellent yields and minimal environmental impact. These systems operate at room temperature to 95°C in aqueous or low-toxicity solvents [18].

Industrial Production Considerations

Scale-Up Methodologies

Industrial scale-up of 3-amino-5-methylpyridin-2-ol hydrochloride synthesis requires careful consideration of reaction engineering, equipment design, and process optimization to ensure safe, efficient, and economical production [20] [14] [21].

Continuous Flow Processing:

Continuous flow reactors have emerged as the preferred technology for industrial-scale synthesis due to superior heat and mass transfer characteristics [20]. Plug flow reactors (PFRs) enable precise control of reaction parameters and facilitate linear scale-up from laboratory to production scales [20].

Key Advantages of Continuous Flow:

- Enhanced Safety: Better containment of hazardous intermediates and improved heat removal

- Improved Selectivity: Precise residence time control minimizes side reactions

- Linear Scale-Up: Direct translation from laboratory conditions to production scale

- Reduced Equipment Footprint: Compact reactor designs with high throughput

- Real-Time Monitoring: Continuous analytical monitoring for quality control

Industrial Continuous Flow Example:

A successful industrial implementation involves the continuous synthesis of 3-methylpyridine using a 100-liter reactor with high-degree mixing [14]. The process operates at 278°C and 100 bar pressure with a 20-minute retention time, achieving 64.6% yield based on formaldehyde feedstock [14]. The system processes 261 kg/h of catalyst solution, 13 kg/h paracetaldehyde, and 26.8 kg/h formalin solution [14].

Batch Process Optimization:

Traditional batch processes remain viable for smaller production volumes and require optimization of mixing, heat transfer, and reaction control systems [21]. The industrial production described in patent WO2020178175A1 demonstrates successful scale-up of the potassium hydroxide-mediated synthesis in methanol autoclaves [21].

Optimized Batch Protocol:

- Reactor Design: Pressure-rated vessels capable of 180°C and 12.5 bar

- Reaction Scale: Multiple 4.0 g batches combined for efficiency

- Workup: pH adjustment to 7.0 with hydrochloric acid, followed by azeotropic water removal

- Purification: Recrystallization from water with >99% purity achievement

Critical Scale-Up Parameters:

- Heat transfer coefficients and temperature control systems

- Mixing efficiency and mass transfer rates

- Pressure vessel design and safety systems

- Material compatibility and corrosion resistance

- Analytical monitoring and process control systems

Process Optimization

Process optimization for industrial production focuses on maximizing yield, minimizing waste, and ensuring consistent product quality while maintaining economic viability [21] [14] [22].

Reaction Parameter Optimization:

Systematic optimization studies have identified optimal conditions for key synthetic transformations. For the potassium hydroxide-mediated synthesis, critical parameters include temperature (180°C), pressure (12.5 bar), reaction time (16 hours), and molar ratios of reactants [21] [23].

Yield Optimization Results:

- Individual Batch Yield: 77.53% of theory

- Mother Liquor Recovery: Additional 6.32% yield

- Overall Process Yield: 84% of theory

- Product Purity: 99.1% by high-performance liquid chromatography

Catalyst Optimization:

For catalytic processes, optimization focuses on catalyst loading, support materials, and regeneration protocols [17] [10]. Studies on heterogeneous catalysts demonstrate that optimal cadmium oxide loading (13.0%) on kaolin support achieves maximum methylpyridine yields [17].

Solvent System Optimization:

Solvent selection and recovery systems are critical for economic viability [21] [14]. Water-based systems offer environmental advantages but may require enhanced separation and purification protocols [13]. Methanol systems provide excellent solvation properties but require efficient recovery and recycling systems [21].

Quality Control and Analytical Methods:

Industrial production requires robust analytical methods for real-time monitoring and quality assurance:

- High-Performance Liquid Chromatography: Purity determination (target >99%)

- Gas Chromatography-Mass Spectrometry: Impurity profiling and identification

- Nuclear Magnetic Resonance Spectroscopy: Structural confirmation

- Infrared Spectroscopy: Functional group verification

Economic and Environmental Factors

Economic viability and environmental sustainability are paramount considerations for industrial production of 3-amino-5-methylpyridin-2-ol hydrochloride [24] [22] [25].

Economic Analysis:

The economics of industrial production depend on raw material costs, energy consumption, labor requirements, and capital equipment investments. Continuous flow processes generally offer superior economics due to improved efficiency and reduced equipment costs [20].

Cost Structure Components:

- Raw Materials: 40-60% of total production cost

- Energy: 15-25% (heating, cooling, compression)

- Labor: 10-20% (operation and maintenance)

- Capital Depreciation: 10-15%

- Utilities and Overhead: 5-10%

Environmental Impact Assessment:

Industrial production must comply with environmental regulations and minimize ecological impact [24] [25]. Key environmental considerations include:

Waste Minimization Strategies:

- Atom Economy: Maximizing incorporation of starting materials into products

- Solvent Recovery: Efficient distillation and recycling systems

- Catalyst Recycling: Recovery and regeneration of precious metal catalysts

- By-Product Utilization: Conversion of side products to valuable intermediates

Emissions Control:

- Air Emissions: Control of volatile organic compounds and nitrogen oxides

- Water Discharge: Treatment of aqueous waste streams to meet discharge standards

- Solid Waste: Minimization through process optimization and material recovery

Regulatory Compliance:

Production facilities must comply with occupational safety and health regulations, environmental protection standards, and chemical registration requirements [25]. This includes implementation of proper handling procedures, personal protective equipment requirements, and emergency response protocols [25].

Life Cycle Assessment:

Comprehensive environmental impact evaluation considers the entire production lifecycle from raw material extraction through product disposal. Modern green chemistry approaches significantly reduce environmental footprint through elimination of hazardous solvents, reduced energy consumption, and minimal waste generation [15] [16].

Sustainability Metrics:

- Carbon Footprint: Greenhouse gas emissions per kilogram of product

- Water Usage: Process water consumption and treatment requirements

- Waste Generation: Total waste production per unit of product

- Energy Intensity: Energy consumption per kilogram of product

- Resource Efficiency: Utilization of renewable and recyclable materials